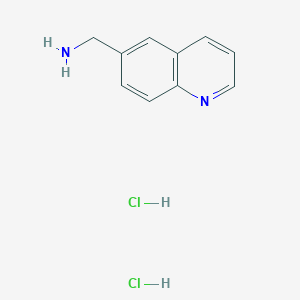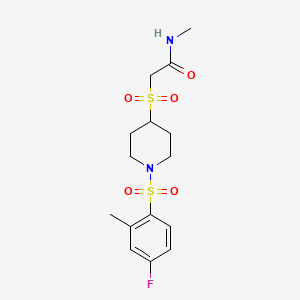
2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The molecule also contains sulfonyl groups, which are often found in antibiotics, antidiabetic drugs, and diuretics . The presence of a fluoro-substituted phenyl group could potentially enhance the molecule’s ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring, two sulfonyl groups attached to different positions on the ring, a 4-fluoro-2-methylphenyl group, and an N-methylacetamide group . The exact three-dimensional structure would depend on the specific stereochemistry at each of the chiral centers in the molecule, which isn’t indicated in the name.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its specific stereochemistry and the nature of its functional groups. For example, the presence of polar sulfonyl and amide groups could enhance its solubility in water, while the nonpolar phenyl ring might make it more soluble in organic solvents .科学的研究の応用
Antibacterial Activity
Research has shown that derivatives of N-substituted acetamide, like the compound , can exhibit antibacterial properties. Specifically, compounds with a piperidine and 1,3,4-oxadiazole structure have been tested against various bacterial strains, showing moderate inhibitory effects, particularly against Gram-negative bacteria. A study highlighted the synthesis of such compounds and their moderate antibacterial activity against strains like Salmonella typhi and Escherichia coli, among others (Iqbal et al., 2017).
Enzyme Inhibition
Compounds bearing a similar sulfonamide and piperidine structure have been synthesized and evaluated for their inhibition properties against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies have shown promising activity, indicating the potential of these compounds in the development of enzyme inhibitors (Khalid et al., 2014).
Carbohydrate Chemistry
In the field of carbohydrate chemistry, the protective group 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) has been designed and utilized for the protection of hydroxyl groups. This group shows stability under acidic conditions and can be cleaved under mild basic conditions, proving its usefulness in the synthesis of complex molecules (Spjut et al., 2010).
Antimicrobial Properties
Novel compounds incorporating the sulfamoyl moiety have been synthesized and show promising results as antimicrobial agents against various bacterial strains. These compounds, through their antimicrobial activity, contribute to the ongoing research and development of new and effective antimicrobial substances (Darwish et al., 2014).
作用機序
将来の方向性
The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promise as a pharmaceutical, for example, it could be subject to further studies to optimize its activity, reduce any side effects, and determine the most effective dosages .
特性
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O5S2/c1-11-9-12(16)3-4-14(11)25(22,23)18-7-5-13(6-8-18)24(20,21)10-15(19)17-2/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGVLECLIWUNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide](/img/structure/B2650466.png)
![2-[3-(Trifluoromethyl)phenoxy]quinoxaline](/img/structure/B2650469.png)
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2650470.png)
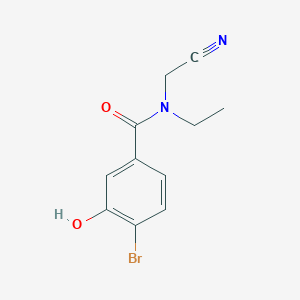
![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)
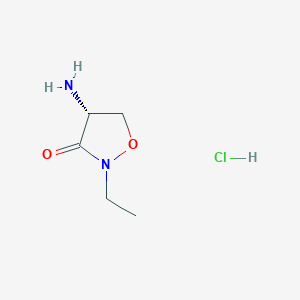
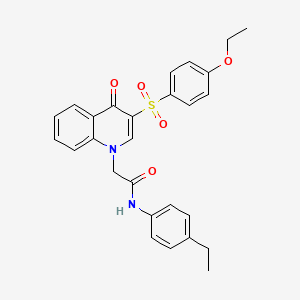
![N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2650479.png)
![O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate](/img/structure/B2650480.png)
![N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide](/img/structure/B2650482.png)
![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)
![Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate](/img/structure/B2650484.png)
